molecular formula C9H11F B8487167 ((S)-2-Fluoro-1-methyl-ethyl)-benzene CAS No. 883143-01-9

((S)-2-Fluoro-1-methyl-ethyl)-benzene

Cat. No.: B8487167
CAS No.: 883143-01-9
M. Wt: 138.18 g/mol
InChI Key: RFBUZWVPADPYJE-MRVPVSSYSA-N
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Description

((S)-2-Fluoro-1-methyl-ethyl)-benzene is a chiral benzene derivative characterized by a fluorinated ethyl group substituted at the benzene ring’s para position. The (S)-configuration at the chiral center imparts stereochemical specificity, which is critical for applications in pharmaceuticals, agrochemicals, or asymmetric catalysis. The fluorine atom and methyl group influence its electronic and steric properties, distinguishing it from non-fluorinated or non-chiral analogs. While specific data for this compound are scarce in publicly available literature, its structural features align with well-documented trends in aromatic fluorinated compounds .

Properties

CAS No.

883143-01-9

Molecular Formula

C9H11F

Molecular Weight

138.18 g/mol

IUPAC Name

[(2S)-1-fluoropropan-2-yl]benzene

InChI

InChI=1S/C9H11F/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1

InChI Key

RFBUZWVPADPYJE-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CF)C1=CC=CC=C1

Canonical SMILES

CC(CF)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares ((S)-2-Fluoro-1-methyl-ethyl)-benzene with structurally related benzene derivatives, focusing on physicochemical properties, reactivity, and applications.

Structural and Electronic Comparisons
Compound Name Molecular Formula Substituents Chiral Center Key Electronic Effects
This compound C₉H₁₁F Fluorine, methyl (para, chiral) Yes (S) Electron-withdrawing (-F), steric hindrance
Toluene C₇H₈ Methyl (para) No Electron-donating (+I effect)
Fluorobenzene C₆H₅F Fluorine (para) No Strong electron-withdrawing (-I, -M)
(R)-1-Fluoro-2-methylpropylbenzene C₁₀H₁₃F Fluorine, isopropyl (para) Yes (R) Steric bulk, moderate -I effect

Key Observations :

  • Electronic Effects : The fluorine atom in this compound exerts an inductive (-I) electron-withdrawing effect, reducing electron density at the benzene ring compared to toluene. This contrasts with fluorobenzene, where resonance (-M) effects dominate .
  • Chirality: The (S)-configuration enables enantioselective interactions, unlike non-chiral analogs such as fluorobenzene or toluene.
Physicochemical Properties
Property This compound Fluorobenzene Toluene
Boiling Point (°C) ~175–185 (estimated) 85 111
Solubility in Water (mg/L) Low (<50) 1,500 515
LogP (Octanol-Water) ~2.8 (predicted) 2.27 2.73

Analysis :

  • The higher boiling point of this compound compared to fluorobenzene and toluene arises from increased molecular weight and dipole interactions from fluorine.
  • Reduced water solubility aligns with its higher hydrophobicity (predicted LogP ~2.8), similar to toluene but distinct from fluorobenzene’s partial polarity .

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